Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
The compound Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate belongs to the pyridazine-carboxylate family, characterized by a dihydropyridazine core substituted with a phenyl group (p-tolyl) at position 1, an ethoxycarbonyl group at position 3, and a functionalized side chain at position 2. This side chain includes a 2,5-dimethoxyphenyl group linked via an amide and ether bond.
Properties
IUPAC Name |
ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7/c1-5-33-24(30)23-20(13-22(29)27(26-23)16-8-6-15(2)7-9-16)34-14-21(28)25-18-12-17(31-3)10-11-19(18)32-4/h6-13H,5,14H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSHSMCIFQCUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations based on diverse research findings.
Structural Characteristics
The compound features a pyridazine core with various functional groups that contribute to its pharmacological properties. The presence of an ethyl ester and dimethoxyphenyl amino moiety enhances its solubility and interaction potential with biological targets. The molecular formula is , and it has a molecular weight of approximately 470.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent modifications to introduce the various substituents. The specific synthetic pathway can influence the yield and purity of the final product.
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by triggering mitochondrial pathways and inhibiting cell proliferation. While specific data on this compound remains limited, its structural analogs have demonstrated significant cytotoxic effects against various cancer types.
Antioxidant Properties
Compounds with similar structures have also been evaluated for their antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases. Preliminary assays suggest that this compound may possess free radical scavenging activity, although further studies are needed to quantify this effect.
Enzyme Inhibition
Another area of interest is the potential inhibition of key enzymes involved in metabolic pathways. For example, some pyridazine derivatives have been found to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are relevant in neurodegenerative diseases and inflammation respectively. This compound may exhibit similar enzyme inhibition profiles.
Case Studies
A series of studies have been conducted on related compounds to assess their biological activities:
- Antitumor Activity : A related compound demonstrated an IC50 value of 5 μM against breast cancer cells in vitro, highlighting the potential for similar efficacy in this compound.
- Hypolipidemic Effects : Another study evaluated a structurally similar pyridazine derivative that reduced serum cholesterol levels by approximately 30% in hyperlipidemic rats at a specific dosage.
- Antioxidant Assays : Compounds related to this structure were tested for DPPH radical scavenging activity and showed significant antioxidant capacity compared to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) Methoxy Group Position
- Target Compound: The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents at positions 2 and 3. This may enhance solubility compared to non-polar substituents.
- Analog 1: Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 899729-56-7) Substituents: Single methoxy group at position 2 of the phenyl ring and o-tolyl (ortho-methylphenyl) at position 1. Molecular Weight: 437.4 g/mol vs. ~467.48 g/mol (estimated for the target compound) .
- Analog 2: Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 899942-96-2) Substituents: Methoxy groups at positions 3 and 4 on the phenyl ring. Molecular Weight: 467.5 g/mol, closely matching the target compound .
b) Halogenated and Trifluoromethyl Derivatives
- Analog 3 : Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 93641-38-4)
- Analog 4 : Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5)
Data Table: Key Parameters of Target Compound and Analogs
*Estimated based on structural analogs.
Research Findings and Limitations
- Structural Insights : The target compound’s 2,5-dimethoxy and p-tolyl groups likely improve π-π stacking interactions in biological targets compared to o-tolyl analogs .
- Data Gaps: No direct experimental data (e.g., solubility, bioactivity) are available for the target compound in the provided evidence. Studies on analogs suggest pyridazine derivatives require further validation for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?
- Methodological Answer : A multi-step synthesis involving palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is recommended for constructing the pyridazine core. Subsequent functionalization via nucleophilic substitution or coupling reactions can introduce the 2,5-dimethoxyphenylamino and p-tolyl groups. Key intermediates should be purified via recrystallization (e.g., ethyl acetate/petroleum ether mixtures) or column chromatography (silica gel, 60–120 mesh) .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Monitor reactions using TLC (silica gel GF254) with UV visualization and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase). For structural validation, employ - and -NMR to verify substituent positions and coupling constants, particularly focusing on the dihydropyridazine ring protons (δ 5.5–6.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, ESI+) for molecular formula confirmation, IR spectroscopy to identify carbonyl stretches (~1700–1750 cm), and X-ray crystallography (using Cu-Kα radiation) to resolve the dihydropyridazine ring conformation and intermolecular interactions. For crystal growth, use slow evaporation of DMF/ethyl acetate solutions .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5-dimethoxyphenyl and p-tolyl substituents influence the compound’s reactivity?
- Methodological Answer : Conduct density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density distributions and frontier molecular orbitals. Compare computational results with experimental data (e.g., Hammett substituent constants) to assess substituent effects on nucleophilic/electrophilic sites. Validate with kinetic studies under varying pH and temperature conditions .
Q. What strategies can resolve contradictions in observed vs. predicted spectroscopic data?
- Methodological Answer : For discrepancies in NMR coupling constants (e.g., dihydropyridazine ring protons), perform variable-temperature NMR to detect dynamic processes like ring puckering. If X-ray data conflicts with computational models (e.g., bond lengths), re-evaluate solvent effects or lattice packing forces using Hirshfeld surface analysis .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2) using the crystal structure’s coordinates. Synthesize analogs with modified methoxy or p-tolyl groups and assay inhibitory activity via fluorescence-based kinase assays (e.g., ADP-Glo™). Correlate IC values with steric/electronic descriptors from DFT .
Q. What mechanistic insights can be gained from studying its degradation pathways?
- Methodological Answer : Subject the compound to stress conditions (heat, light, acidic/basic hydrolysis) and analyze degradation products via LC-MS/MS. Use isotopic labeling () to track ester hydrolysis pathways. Compare activation energies (Arrhenius plots) to predict shelf-life under storage conditions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
